

Application Notes and Protocols for Rat C-Peptide 2 ELISA Kit

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Compound of Interest

Compound Name: C-Peptide 2, rat

Cat. No.: B3028955

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These application notes provide a detailed protocol and supplementary information for the quantification of rat C-Peptide 2 in serum, plasma, and other biological fluids using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Introduction

C-peptide, a 31-amino acid polypeptide, is cleaved from proinsulin during the synthesis of insulin.[1] As it is co-secreted in equimolar amounts with insulin, its measurement serves as a reliable indicator of pancreatic β -cell function.[1] Unlike insulin, C-peptide is not significantly cleared by the liver, resulting in a longer half-life and more stable circulating levels, which can more accurately reflect insulin secretion.[2] This ELISA kit provides a sensitive and specific method for the quantitative determination of rat C-peptide 2. The assay is a solid-phase sandwich ELISA that utilizes a capture antibody and a detection antibody specific for rat C-peptide 2.

Assay Principle

The rat C-Peptide 2 ELISA is a sandwich immunoassay.[3] The microtiter plate is pre-coated with a monoclonal antibody specific for rat C-peptide 2.[3] During the first incubation, C-peptide 2 present in the standards, controls, and samples binds to the immobilized capture antibody. Subsequently, a biotinylated detection antibody that also recognizes rat C-peptide 2 is added, forming a "sandwich" complex. After a wash step to remove unbound material, a streptavidin-

horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. Following another wash, a substrate solution (TMB) is added. The HRP enzyme catalyzes the conversion of the substrate, resulting in a colorimetric change. The intensity of the color is directly proportional to the concentration of rat C-peptide 2 in the sample and is measured spectrophotometrically at 450 nm. A standard curve is generated by plotting the absorbance values of standards with known concentrations, which is then used to determine the concentration of C-peptide 2 in the unknown samples.

Kit Components and Storage

Most commercially available kits are sufficient for one 96-well plate and typically include the following components. Upon receipt, it is recommended to store all kit components at 2-8°C. Refer to the manufacturer's instructions for specific storage and stability information.

Component	Quantity (96 tests)	Storage
Antibody-Coated Microplate (96 wells)	1 plate	2-8°C
Rat C-Peptide 2 Standard	1-2 vials	2-8°C or -20°C after reconstitution
Quality Controls 1 and 2	1 vial each	2-8°C
Biotinylated Detection Antibody	1 vial	2-8°C or -20°C for concentrated stock
HRP-Streptavidin Conjugate	1 vial	2-8°C (Protect from light)
Assay Buffer / Standard & Sample Diluent	1-2 vials	2-8°C
Wash Buffer Concentrate (25X or 10X)	1-2 bottles	2-8°C
TMB Substrate Reagent	1 vial	2-8°C (Protect from light)
Stop Solution	1 vial	2-8°C
Plate Sealers	2-4 sheets	Room Temperature

Materials Required But Not Provided

- Precision pipettes (10 μ L, 100 μ L, and 1000 μ L) and tips
- Multi-channel pipette
- Deionized or distilled water
- Microplate reader capable of measuring absorbance at 450 nm (with 590 nm correction recommended)
- Vortex mixer
- Microplate shaker
- Tubes for standard and sample dilutions
- Absorbent paper

Experimental Protocols

Reagent Preparation

- **Wash Buffer:** Dilute the concentrated Wash Buffer (typically 10X or 25X) with deionized or distilled water to prepare 1X Wash Buffer. If crystals have formed in the concentrate, warm the bottle in a 40°C water bath and mix gently until the crystals have completely dissolved.
- **Standards:** Reconstitute the lyophilized Rat C-Peptide 2 Standard with the provided Standard & Sample Diluent to create the highest concentration stock solution. Allow it to stand for at least 10 minutes and mix gently. Prepare a dilution series of standards by serially diluting the stock solution with the Standard & Sample Diluent to generate the required concentrations for the standard curve (e.g., 1600, 800, 400, 200, 100, 50, 25, and 0 pM).
- **Biotinylated Detection Antibody and HRP-Streptavidin Conjugate:** Depending on the kit, these reagents may be provided as concentrates. Dilute them to the working concentration with their respective diluents as instructed in the kit manual. Some kits may require mixing the capture and detection antibodies prior to use.

Sample Preparation

- Serum: Collect whole blood in a tube without anticoagulant. Allow the blood to clot for 30 minutes to 1 hour at room temperature. Centrifuge at 1,000-3,000 x g for 15-20 minutes at 4°C. Carefully collect the serum supernatant.
- Plasma: Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge at 1,000-3,000 x g for 15 minutes at 4°C within 30 minutes of collection. Collect the plasma supernatant.
- Storage: Assay fresh samples immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.

Assay Procedure

- Bring all reagents and samples to room temperature before use.
- Determine the number of microplate wells required for the experiment.
- Add 100 µL of each standard, quality control, and sample into the appropriate wells in duplicate.
- Add 50 µL of prepared Biotinylated Detection Antibody to each well.
- Cover the plate with a plate sealer and incubate for 1.5 to 2.5 hours at room temperature on a microplate shaker.
- Aspirate the liquid from each well and wash the wells 3-5 times with 300-350 µL of 1X Wash Buffer per well. After the final wash, remove any remaining wash buffer by inverting the plate and blotting it against clean absorbent paper.
- Add 100 µL of HRP-Streptavidin Conjugate solution to each well.
- Cover the plate with a new plate sealer and incubate for 30-45 minutes at room temperature on a microplate shaker.
- Repeat the wash step as described in step 6.

- Add 90-100 μ L of TMB Substrate Reagent to each well.
- Cover the plate and incubate for 15-30 minutes at room temperature in the dark.
- Add 50-100 μ L of Stop Solution to each well. The color in the wells should change from blue to yellow.
- Read the absorbance of each well at 450 nm within 10-15 minutes of adding the Stop Solution. A reference wavelength of 590 nm can be used to correct for optical imperfections in the plate.

Data Analysis

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Subtract the average zero standard absorbance from all other readings.
- Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.
- Use the standard curve to interpolate the concentration of rat C-peptide 2 in the unknown samples.
- Multiply the interpolated concentration by the dilution factor if the samples were diluted.

Typical Data

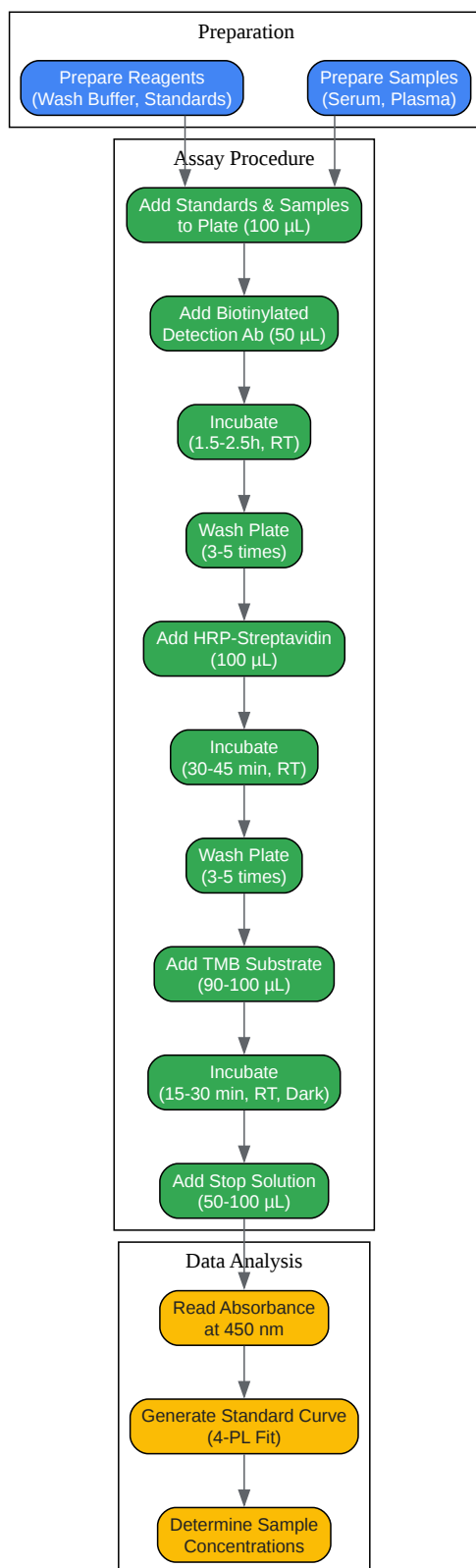
The following table represents a typical standard curve for a rat C-Peptide 2 ELISA kit. The data is for demonstration purposes only and should not be used to calculate results for other assays. A new standard curve must be generated for each assay.

Standard Concentration (pM)	Mean Absorbance (450 nm)
1600	2.512
800	1.685
400	0.954
200	0.531
100	0.289
50	0.165
25	0.102
0	0.051

Assay Range: 25 - 1600 pM Sensitivity: Approximately 10.8 pM

Visualizations

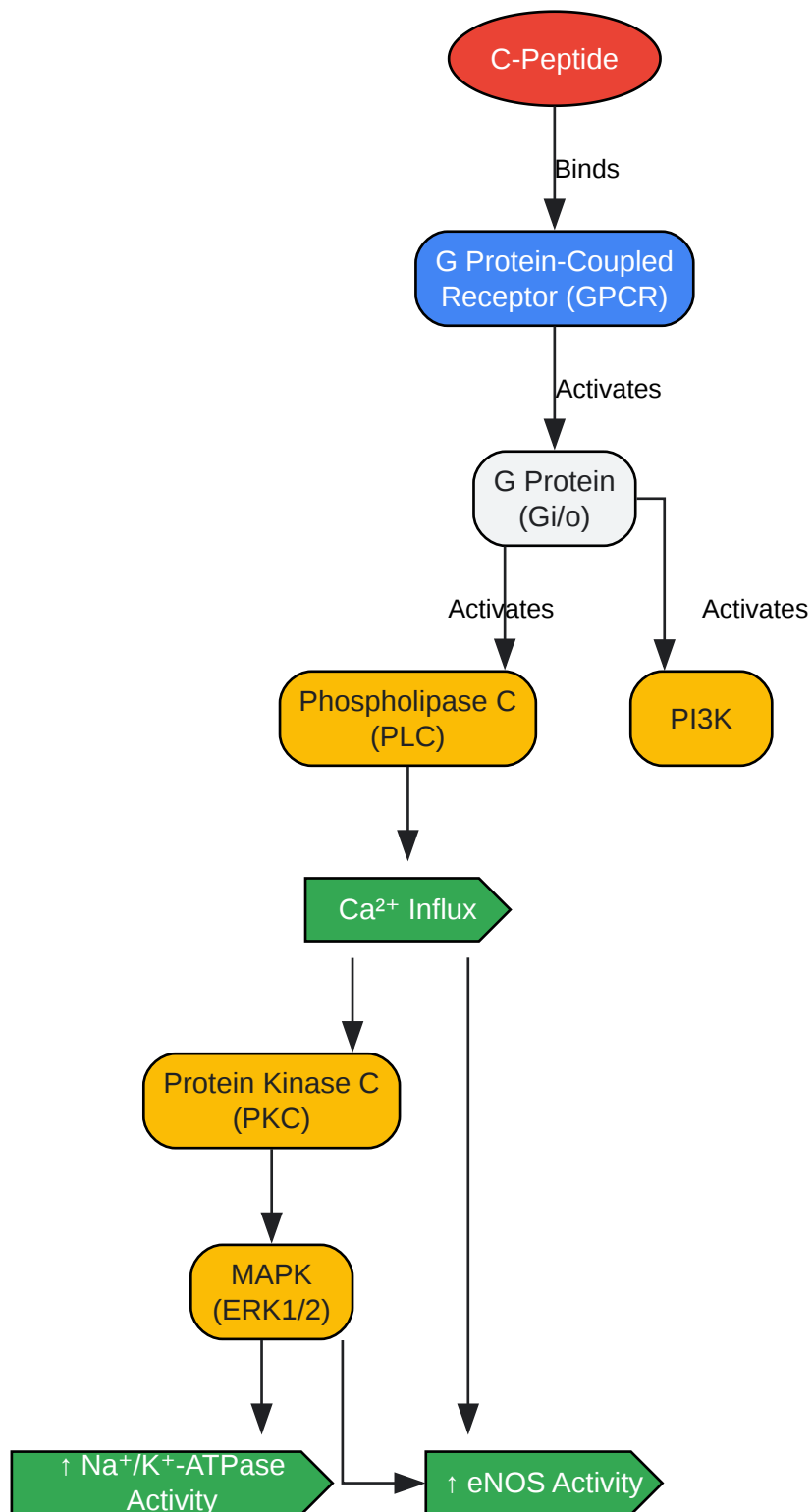
Experimental Workflow



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Caption: ELISA Experimental Workflow for Rat C-Peptide 2 Quantification.

C-Peptide Signaling Pathway



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Caption: Simplified Signaling Pathway of Rat C-Peptide.

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References

- 1. Rat C-peptide and proinsulin TechNotes [hytest.fi]
- 2. journals.physiology.org [journals.physiology.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
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